(+)-Muscarine-d9 Iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

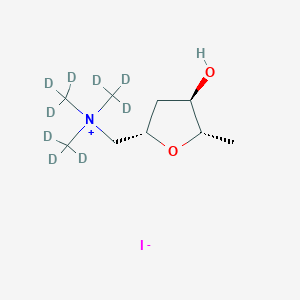

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H20INO2 |

|---|---|

Molecular Weight |

310.22 g/mol |

IUPAC Name |

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;iodide |

InChI |

InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1/i2D3,3D3,4D3; |

InChI Key |

PMFYONXEPDMBPE-QIIFRXDMSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C[C@@H]1C[C@H]([C@@H](O1)C)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: (+)-Muscarine-d9 Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Muscarine-d9 Iodide, a deuterated analog of the potent muscarinic acetylcholine receptor agonist, (+)-Muscarine Iodide, serves as a valuable tool in pharmacological research and drug development. The incorporation of nine deuterium atoms on the trimethylammonium group provides a unique isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of muscarine in biological matrices. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological context of this compound, including detailed experimental protocols and an exploration of the relevant signaling pathways.

Introduction: The Significance of Deuteration in Muscarinic Agonist Research

Muscarine, originally isolated from the mushroom Amanita muscaria, was the first parasympathomimetic substance to be studied in detail. It selectively activates muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions, including heart rate, smooth muscle contraction, and glandular secretion. The study of muscarinic agonists is crucial for understanding the cholinergic system and for the development of therapeutics for various disorders, such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

The use of stable isotope-labeled compounds, such as this compound, has become indispensable in modern pharmacology. Deuteration, the replacement of hydrogen with its stable isotope deuterium, offers several advantages. The increased mass of deuterium leads to a distinct mass shift in mass spectrometry, allowing for precise and accurate quantification of the labeled compound in the presence of its unlabeled counterpart. This is particularly useful in pharmacokinetic and metabolism studies. While the kinetic isotope effect can sometimes alter the metabolic profile of a drug, in the case of this compound, where the deuterium is on the metabolically stable trimethylammonium group, its primary utility is as an internal standard.

Synthesis of this compound

The synthesis of this compound leverages the well-established synthetic route to (+)-Muscarine, with the key modification being the introduction of a deuterated reagent in the final step. The overall strategy involves the stereoselective synthesis of an iodo-alcohol precursor followed by quaternization with trimethylamine-d9.

Synthesis of the Iodo-alcohol Precursor

A concise and efficient synthesis of the required iodo-alcohol precursor starting from S-(−)-ethyl lactate has been reported.[1] This multi-step synthesis establishes the correct stereochemistry of the tetrahydrofuran ring, which is crucial for potent biological activity.

Synthesis of Trimethylamine-d9

The critical deuterated reagent, trimethylamine-d9, can be synthesized through various methods. One common approach involves the use of deuterated methylating agents. For example, deuterated methyl iodide (CD3I) can be used to sequentially alkylate a nitrogen source. Alternatively, reductive amination of formaldehyde-d2 with ammonia, followed by further methylation with a deuterated methyl source, can yield trimethylamine-d9.

Final Quaternization Step: A Detailed Experimental Protocol

The final step in the synthesis of this compound is the quaternization of the iodo-alcohol precursor with trimethylamine-d9.

Reaction Scheme:

Experimental Protocol:

-

Preparation of the Reaction Mixture: The iodo-alcohol precursor (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetonitrile.

-

Addition of Trimethylamine-d9: An excess of trimethylamine-d9 (typically 3-5 equivalents) is added to the solution. The reaction is usually carried out in a sealed vessel due to the volatility of trimethylamine.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the quaternization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether), to yield this compound as a crystalline solid.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C9H11D9INO2 |

| Molecular Weight | 310.22 g/mol |

| CAS Number (unlabeled) | 24570-49-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be simplified compared to unlabeled muscarine, with the complete absence of the signal corresponding to the N-methyl protons. The remaining protons on the tetrahydrofuran ring would exhibit characteristic shifts and coupling patterns.

-

²H NMR: The deuterium NMR spectrum would show a prominent singlet corresponding to the nine equivalent deuterium atoms of the -N+(CD3)3 group.

-

¹³C NMR: The carbon NMR spectrum would show the characteristic peaks for the tetrahydrofuran ring carbons. The signal for the N-methyl carbons would be a septet due to coupling with deuterium (I=1), with a significantly lower intensity compared to a protonated carbon.

-

Mass Spectrometry: The mass spectrum would show a parent ion peak corresponding to the deuterated muscarine cation [C9H11D9NO2]+ at m/z 183.2, which is 9 mass units higher than the unlabeled muscarine cation (m/z 174.2). This distinct mass shift is the basis for its use as an internal standard.[2]

Biological Activity and Signaling Pathways

This compound, like its non-deuterated counterpart, is a potent agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[3] These receptors are coupled to different G proteins and activate distinct intracellular signaling cascades.

Muscarinic Receptor Subtypes and G Protein Coupling

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[4]

-

M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins.

Signaling Pathways Activated by this compound

The binding of this compound to muscarinic receptors initiates a cascade of intracellular events.

M1, M3, M5 Receptor Signaling Pathway:

References

The Agonist Action of (+)-Muscarine-d9 Iodide: A Technical Guide to its Mechanism

For Researchers, Scientists, and Drug Development Professionals

Published: October 24, 2025

This technical guide provides an in-depth overview of the mechanism of action of (+)-Muscarine-d9 Iodide, a deuterated analog of the potent parasympathomimetic agent, (+)-Muscarine. The deuteration of this compound is primarily aimed at modifying its pharmacokinetic profile, while its pharmacodynamic properties—the mechanism by which it exerts its effects at the molecular level—are considered identical to that of its non-deuterated counterpart. This document will focus on the interaction of (+)-Muscarine with its target receptors, the muscarinic acetylcholine receptors (mAChRs), detailing its binding affinity, functional potency, and the subsequent intracellular signaling cascades.

Core Mechanism of Action

(+)-Muscarine is a potent, non-selective agonist of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] The activation of these receptors by an agonist like (+)-Muscarine initiates a cascade of intracellular events that lead to a physiological response.

The five muscarinic receptor subtypes are broadly categorized into two families based on their G protein coupling:

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[1] Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[1] Agonist activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (camp) levels. Additionally, the βγ-subunits of the Gi/o proteins can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.

The physiological consequences of (+)-Muscarine's action are widespread, reflecting the ubiquitous distribution of muscarinic receptors. These effects include smooth muscle contraction (in the gut, bladder, and airways), increased secretion from glands (salivary, lacrimal, and sweat), and a decrease in heart rate.[3][4]

Data Presentation

Table 1: Binding Affinity of (+)-Muscarine for Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |

| M1 | 18,197 | [3H]-oxotremorine-M | CHO | [NA] |

| M2 | Data not available | - | - | - |

| M3 | Data not available | - | - | - |

| M4 | Data not available | - | - | - |

| M5 | Data not available | - | - | - |

Table 2: Functional Potency of (+)-Muscarine at Human Muscarinic Receptors

| Receptor Subtype | EC50 (nM) | Assay Type | Cell Line | Reference |

| M1 | Data not available | - | - | - |

| M2 | Data not available | - | - | - |

| M3 | Data not available | - | - | - |

| M4 | Data not available | - | - | - |

| M5 | Data not available | - | - | - |

Note: The lack of comprehensive quantitative data for (+)-Muscarine highlights a gap in the current scientific literature. Researchers are encouraged to perform comprehensive pharmacological profiling of this compound at all five human muscarinic receptor subtypes.

Signaling Pathways

The activation of muscarinic receptors by (+)-Muscarine initiates distinct signaling pathways depending on the receptor subtype.

M1, M3, and M5 Receptor Signaling Pathway

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (+)-Muscarine-d9 Iodide (CAS Number 24570-49-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Muscarine-d9 Iodide is the deuterated isotopologue of (+)-Muscarine Iodide, a potent parasympathomimetic alkaloid originally isolated from mushrooms of the Amanita genus. As a selective agonist of muscarinic acetylcholine receptors (mAChRs), it mimics the action of the neurotransmitter acetylcholine, making it a valuable tool in neuroscience and pharmacology. The incorporation of nine deuterium atoms into the trimethylammonium group creates a stable, heavy-isotope labeled internal standard, ideal for quantitative analysis of muscarine in biological matrices by mass spectrometry. This guide provides a comprehensive overview of the technical data, experimental applications, and relevant signaling pathways associated with this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for accurate preparation of standards and experimental solutions.

| Property | Value | Source |

| CAS Number | 24570-49-8 (Unlabeled) | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₉H₁₁D₉INO₂ | LGC Standards[2], MedChemExpress[3] |

| Molecular Weight | 310.22 g/mol | LGC Standards[2], MedChemExpress[3] |

| Appearance | White solid | APExBIO[4] |

| Solubility | Soluble in water and DMSO (e.g., 10 mM in DMSO) | Immunomart[5], APExBIO[4] |

| Storage | Store at -20°C | Tocris Bioscience[6] |

| Purity | Typically >98% | APExBIO[4] |

Note: The CAS number 24570-49-8 refers to the unlabeled form of (+)-Muscarine Iodide.

Synthesis and Isotopic Enrichment

Synthesis: A detailed, publicly available, step-by-step synthesis protocol specifically for this compound is not readily found in the scientific literature. However, the synthesis of unlabeled (+)-muscarine has been described, and general methods for the introduction of deuterium are well-established.[7] A plausible synthetic route would involve the quaternization of the precursor amine with a deuterated methyl iodide (CD₃I) in the final step of the synthesis of (+)-muscarine. General strategies for synthesizing deuterated compounds often involve using deuterated starting materials or reagents in key synthetic steps.[8][9]

Isotopic Enrichment: Quantitative data regarding the isotopic purity or enrichment of commercially available this compound is not consistently provided on vendor datasheets. For quantitative applications, it is crucial for the user to verify the isotopic distribution of the specific lot being used, typically through high-resolution mass spectrometry.

Spectroscopic Data

Detailed NMR and mass spectra for this compound are not widely published. However, based on the structure, the following characteristics would be expected:

-

¹H NMR: The proton NMR spectrum would be simplified compared to unlabeled muscarine due to the replacement of the nine protons on the trimethylammonium group with deuterium. The remaining protons on the tetrahydrofuran ring and its substituents would exhibit characteristic shifts and couplings.

-

¹³C NMR: The carbon spectrum would show signals for the nine carbon atoms in the molecule, with the carbons of the deuterated methyl groups appearing as multiplets due to C-D coupling.

-

Mass Spectrum: The mass spectrum would show a molecular ion corresponding to the deuterated molecule. The fragmentation pattern would be influenced by the presence of the deuterium atoms. The mass of the unlabeled muscarine cation is 174.26 g/mol .[10] A mass spectrum of unlabeled muscarine can be found in the literature for comparison.[11]

Biological Activity and Signaling Pathways

(+)-Muscarine is a potent agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects.[12] The signaling pathways for the M1, M2, and M3 receptor subtypes are particularly well-characterized.

M1 Muscarinic Receptor Signaling Pathway

M1 receptors are primarily coupled to Gq/11 proteins.[13] Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[15]

M2 Muscarinic Receptor Signaling Pathway

M2 receptors are coupled to Gi/o proteins.[16] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] The βγ-subunits of the G-protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[16]

M3 Muscarinic Receptor Signaling Pathway

Similar to M1 receptors, M3 receptors are coupled to Gq/11 proteins and activate the phospholipase C pathway, leading to increased intracellular calcium and protein kinase C activation.[18][19] This pathway is crucial for smooth muscle contraction and glandular secretion.[20]

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of muscarine in biological samples due to its similar chemical and physical properties to the analyte, ensuring co-elution and similar ionization efficiency, while its mass difference allows for distinct detection.[21][22]

Objective: To quantify the concentration of muscarine in a biological matrix (e.g., plasma, urine).

Materials:

-

This compound solution (internal standard)

-

Muscarine standard solutions for calibration curve

-

Biological matrix (e.g., plasma, urine)

-

Protein precipitation agent (e.g., acetonitrile, methanol)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Protocol:

-

Sample Preparation:

-

To a known volume of the biological sample, add a fixed amount of this compound internal standard solution.

-

Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).

-

Vortex thoroughly to mix and precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable gradient elution.

-

Detect muscarine and this compound using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both compounds should be optimized.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the muscarine standard to the peak area of the internal standard against the concentration of the muscarine standard.

-

Determine the concentration of muscarine in the unknown samples by interpolating the ratio of their peak areas from the calibration curve.[23]

-

Muscarinic Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of ligands for their receptors.[24] In this type of assay, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a muscarinic antagonist) is competed for binding to the receptor by an unlabeled ligand (e.g., (+)-muscarine).

Objective: To determine the binding affinity (Ki) of (+)-muscarine for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

-

(+)-Muscarine solutions of varying concentrations.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail and liquid scintillation counter.

-

A non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.

Protocol:

-

Assay Setup:

-

In a series of tubes, add a constant amount of receptor preparation, a fixed concentration of the radiolabeled antagonist, and increasing concentrations of unlabeled (+)-muscarine.

-

Prepare tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of atropine).

-

-

Incubation:

-

Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[25]

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.[26]

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of (+)-muscarine by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the (+)-muscarine concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of (+)-muscarine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

-

Conclusion

This compound is an indispensable tool for researchers in pharmacology and drug development. Its primary application as an internal standard in mass spectrometry-based quantification of muscarine allows for highly accurate and precise measurements in complex biological matrices. Furthermore, its activity as a muscarinic agonist enables its use in functional assays and receptor binding studies to investigate the pharmacology of the cholinergic system. A thorough understanding of its properties, the signaling pathways it activates, and appropriate experimental protocols is essential for its effective use in research.

References

- 1. scbt.com [scbt.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Muscarine-d9 (iodide) - Immunomart [immunomart.org]

- 6. (+)-Muscarine iodide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]

- 7. Synthesis and pharmacological investigation of stereoisomeric muscarines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarine | C9H20NO2+ | CID 9308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Muscarine - Wikipedia [en.wikipedia.org]

- 13. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 14. portlandpress.com [portlandpress.com]

- 15. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 19. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 20. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. texilajournal.com [texilajournal.com]

- 22. scispace.com [scispace.com]

- 23. lcms.cz [lcms.cz]

- 24. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. merckmillipore.com [merckmillipore.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

(+)-Muscarine-d9 Iodide chemical properties

An In-depth Technical Guide to the Chemical Properties of (+)-Muscarine-d9 Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, a deuterated analog of the potent muscarinic acetylcholine receptor agonist, (+)-Muscarine Iodide. This document is intended for use by researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Properties

This compound is the deuterated form of (+)-Muscarine Iodide, where nine hydrogen atoms on the trimethylammonium group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in metabolic and pharmacokinetic studies, as well as in receptor binding assays where it can be used as a stable, non-radioactive tracer.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. Data for the non-deuterated form, (+)-Muscarine Iodide, is also provided for comparison.

| Property | This compound | (+)-Muscarine Iodide |

| Molecular Formula | C₉H₁₁D₉INO₂[1] | C₉H₂₀INO₂[2][3][4][5] |

| Molecular Weight | 310.22 g/mol | 301.17 g/mol [2][3][4][5] |

| Appearance | White solid/powder | White solid/powder[3] |

| Purity | ≥98% | ≥98.00%[3] |

| Solubility | Soluble in water and DMSO | Soluble to 100 mM in water[4][5] |

| Storage | Store at -20°C[3] | Store at -20°C[3][5][6][7] |

Stability and Storage

For long-term storage, this compound should be kept at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions, particularly in aqueous buffers, are not recommended for long-term storage and should be prepared fresh for optimal results.[3] If storage of a stock solution is necessary, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.[6]

Synthesis

Proposed Synthetic Workflow

The synthesis of (+)-Muscarine typically starts from a chiral precursor, such as S-(-)-ethyl lactate.[8] The synthesis proceeds through several steps to form the tetrahydrofuran ring with the correct stereochemistry and a side chain containing a tertiary amine. The final step is the quaternization of this amine. To produce the d9 variant, the quaternization would be performed using a deuterated methylating agent.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This compound is a valuable tool for studying muscarinic acetylcholine receptors. Below is a detailed, representative protocol for a competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype using this compound as a tracer in conjunction with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5)

-

Radioligand (e.g., [³H]-N-methylscopolamine)

-

This compound (for determining non-specific binding)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 3-20 µ g/well .[9]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of a known muscarinic ligand (e.g., atropine) for non-specific binding.

-

50 µL of various concentrations of the test compound.

-

50 µL of the radioligand at a concentration near its Kd.[9]

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.[9]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters four times with ice-cold wash buffer.[9]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

(+)-Muscarine is a non-selective agonist for all five subtypes of muscarinic acetylcholine receptors (M1-M5).[10] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. The signaling pathways activated by these receptors are primarily determined by the G-protein to which they couple.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[10] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[10]

Caption: Major signaling pathways of muscarinic acetylcholine receptors.

References

- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]

- 2. 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | C9H20INO2 | CID 102226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. (+)-Muscarine iodide | CAS:24570-49-8 | Muscarinic receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. (+)-Muscarine iodide | Non-selective mAChR Agonists: R&D Systems [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Muscarine iodide - Immunomart [immunomart.com]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Muscarinic Receptor Agonist Properties of (+)-Muscarine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, is a quintessential parasympathomimetic agent that acts as a selective agonist at muscarinic acetylcholine receptors (mAChRs). Its deuterated form, (+)-Muscarine-d9 Iodide, is a valuable tool in pharmacological research, particularly in studies involving metabolic stability and pharmacokinetics, where the heavier isotopes allow for differentiation from its non-deuterated counterpart. For the purposes of understanding its receptor interaction and functional activity, the pharmacological properties of this compound are considered equivalent to those of (+)-Muscarine.

This technical guide provides a comprehensive overview of the muscarinic receptor agonist properties of (+)-Muscarine, with a focus on its binding affinity and functional potency at the five muscarinic receptor subtypes (M1-M5). Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to support researchers in the design and execution of their studies.

Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes, M1 through M5. These subtypes exhibit distinct tissue distribution and couple to different intracellular signaling pathways, mediating a wide range of physiological effects.[1]

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Upon agonist binding, this coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of these receptors also leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

The differential activation of these signaling cascades by muscarinic agonists underlies their diverse physiological and pharmacological effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of (+)-Muscarine at the human muscarinic receptor subtypes. This data is essential for understanding the subtype selectivity and efficacy of this agonist.

Table 1: Binding Affinity of (+)-Muscarine at Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | Data not available in the search results |

| M2 | Data not available in the search results |

| M3 | Data not available in the search results |

| M4 | Data not available in the search results |

| M5 | Data not available in the search results |

Table 2: Functional Potency of (+)-Muscarine at Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) |

| M1 | Calcium Mobilization | Data not available in the search results | Data not available in the search results |

| M2 | cAMP Inhibition | Data not available in the search results | Data not available in the search results |

| M3 | Calcium Mobilization | Data not available in the search results | Data not available in the search results |

| M4 | cAMP Inhibition | Data not available in the search results | Data not available in the search results |

| M5 | Calcium Mobilization | Data not available in the search results | Data not available in the search results |

Note: Specific quantitative data for (+)-Muscarine was not available in the provided search results. The tables are presented as a template for the expected data.

Experimental Protocols

Detailed methodologies for characterizing the agonist properties of compounds like (+)-Muscarine are crucial for reproducible and reliable results. Below are representative protocols for radioligand binding and functional calcium mobilization assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

Unlabeled (+)-Muscarine iodide as the competing ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

50 µL of Assay Buffer.

-

25 µL of various concentrations of unlabeled (+)-Muscarine iodide (typically from 10⁻¹⁰ to 10⁻⁴ M).

-

25 µL of [3H]-NMS at a concentration close to its Kd.

-

100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of (+)-Muscarine that inhibits 50% of the specific binding of [3H]-NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate Gq-coupled muscarinic receptors (M1, M3, M5), leading to an increase in intracellular calcium concentration.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic receptor.

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum and appropriate selection antibiotics.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (to prevent dye leakage from cells).

-

(+)-Muscarine iodide.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in Assay Buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation: Prepare serial dilutions of (+)-Muscarine iodide in Assay Buffer.

-

Fluorescence Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Use the instrument's automated injector to add the different concentrations of (+)-Muscarine to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the (+)-Muscarine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

-

Visualizations

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades activated by muscarinic receptor subtypes.

Caption: Gq-coupled muscarinic receptor signaling pathway.

Caption: Gi-coupled muscarinic receptor signaling pathway.

Experimental Workflow for Agonist Characterization

The following diagram outlines a typical workflow for characterizing the properties of a muscarinic receptor agonist.

References

Technical Guide: (+)-Muscarine-d9 Iodide for Parasympathetic Nervous System Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of (+)-Muscarine-d9 Iodide, a deuterated agonist for muscarinic acetylcholine receptors (mAChRs). It details the compound's properties, its critical role in parasympathetic nervous system research, and the distinct advantages conferred by its isotopic labeling. This guide includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the associated molecular signaling pathways to facilitate its application in advanced pharmacological and neuroscience research.

Introduction: The Parasympathetic Nervous System and Muscarinic Agonists

The parasympathetic nervous system (PNS) is a critical division of the autonomic nervous system responsible for regulating "rest-and-digest" functions. These include cardiac slowing, contraction of smooth muscles in the gut and bronchioles, and increased secretions from exocrine glands.[1] The primary neurotransmitter of the PNS is acetylcholine (ACh), which exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic.[2]

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the majority of the PNS effects.[2] There are five distinct mAChR subtypes (M1-M5), which are broadly categorized into two functional families based on their G protein coupling[3]:

-

M1, M3, and M5 Receptors: Preferentially couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[3][4]

-

M2 and M4 Receptors: Preferentially couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[3][4]

(+)-Muscarine is a potent, non-selective agonist of mAChRs, mimicking the endogenous activity of acetylcholine but with resistance to degradation by acetylcholinesterase.[5][6] This makes it a valuable tool for studying the physiological and pathophysiological roles of the parasympathetic nervous system.

This compound: Properties and Advantages of Deuteration

This compound is a stable, isotopically labeled form of (+)-Muscarine where nine hydrogen atoms on the trimethylammonium group have been replaced with deuterium.[7][8]

Physicochemical Properties

The key physicochemical properties of this compound and its unlabeled counterpart are summarized below for comparison.

| Property | (+)-Muscarine Iodide | This compound |

| Molecular Formula | C₉H₂₀INO₂ | C₉H₁₁D₉INO₂ |

| Molecular Weight | 301.17 g/mol [5][9] | 310.22 g/mol [7][8] |

| CAS Number | 24570-49-8[9] | 24570-49-8 (unlabeled)[7][8] |

| Appearance | Solid / Powder[6] | Solid / Powder[10] |

| Solubility | Soluble in water (up to 100 mM)[6] | Soluble in DMSO, Water, Ethanol[10] |

Advantages of Deuteration in Research

The substitution of hydrogen with deuterium, a stable, heavy isotope, offers significant advantages in pharmacological research.[11] This modification is subtle but can profoundly impact a molecule's behavior in biological systems.

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[12][13] This makes the C-D bond more resistant to enzymatic cleavage, leading to a slower rate of metabolism.[12][13] This "kinetic isotope effect" can result in a longer biological half-life, enhanced metabolic stability, and a more predictable pharmacokinetic profile.[11][12][]

-

Reduced Toxic Metabolites: By slowing metabolism, deuteration can reduce or alter the formation of potentially reactive or toxic metabolites, thereby improving the safety profile of a compound.[13][15]

-

Internal Standard for Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[11] Since this compound has a different mass but nearly identical chemical properties and retention time to its unlabeled counterpart, it allows for highly accurate quantification of the analyte in complex biological matrices like plasma or urine.[11][15]

Muscarinic Receptor Signaling Pathways

Activation of mAChRs by an agonist like this compound triggers distinct intracellular signaling cascades depending on the receptor subtype.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

M1, M3, and M5 receptors couple to Gq/11 proteins. Agonist binding causes the dissociation of the Gαq subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). DAG, along with the elevated Ca²⁺, activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and a cellular response.

Gi/o-Coupled Signaling (M2, M4 Receptors)

M2 and M4 receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of the enzyme adenylyl cyclase (AC), which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The dissociated Gβγ subunits can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory cellular response.[3]

Experimental Protocols and Applications

This compound is a versatile tool for a range of in vitro and in vivo experiments. Below are representative protocols where this compound is particularly useful.

In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. The deuterated form is typically not required here, but the protocol is fundamental for characterizing any muscarinic agonist.

Objective: To determine the affinity of (+)-Muscarine for a specific mAChR subtype (e.g., M2) expressed in a cell membrane preparation.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human M2 receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

-

Non-labeled ("cold") ligand: Atropine (for determining non-specific binding).

-

Test compound: (+)-Muscarine Iodide.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Scintillation fluid and vials.

-

Glass fiber filters and a cell harvester.

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of (+)-Muscarine Iodide in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 20-50 µg protein), a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of (+)-Muscarine.

-

Controls:

-

Total Binding: Membranes + [³H]-NMS (no competitor).

-

Non-specific Binding (NSB): Membranes + [³H]-NMS + a saturating concentration of atropine (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of (+)-Muscarine.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of muscarine that displaces 50% of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis with LC-MS/MS Quantification

This protocol demonstrates the primary utility of the deuterated compound as an internal standard for pharmacokinetic studies.

Objective: To measure the concentration of administered (+)-Muscarine in the brain of a live, freely moving animal.

Methodology Workflow:

Detailed Steps:

-

Surgery: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., hippocampus or striatum). Allow the animal to recover.

-

Experiment Day: Insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Drug Administration: After a baseline collection period, administer a known dose of non-deuterated (+)-Muscarine Iodide systemically (e.g., intraperitoneal or subcutaneous injection).

-

Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 15-20 minutes) into collection vials.

-

Sample Preparation for LC-MS/MS: To each collected dialysate sample, add a precise volume of a stock solution of this compound to serve as the internal standard.

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

The liquid chromatography (LC) step separates the analyte from other components in the dialysate.

-

The tandem mass spectrometry (MS/MS) step detects and quantifies the parent and daughter ions specific to both (+)-Muscarine and (+)-Muscarine-d9.

-

A calibration curve is generated using known concentrations of (+)-Muscarine with the fixed concentration of the d9-internal standard.

-

-

Data Analysis: The concentration of (+)-Muscarine in each sample is calculated from the ratio of its peak area to the peak area of the d9-internal standard, referenced against the calibration curve. This allows for precise determination of the pharmacokinetic profile (Cmax, Tmax, AUC) in the brain.

Conclusion

This compound is an indispensable tool for researchers investigating the cholinergic system. Its function as a potent muscarinic agonist allows for the direct stimulation and study of parasympathetic pathways. Furthermore, its deuteration provides significant technical advantages, particularly as a robust internal standard for pharmacokinetic and metabolic studies, enabling highly accurate and reproducible quantification in complex biological systems. This guide provides the foundational knowledge and protocols for its effective application in neuroscience and drug development.

References

- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]

- 5. (+)-Muscarine iodide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]

- 6. (+)-Muscarine iodide | CAS:24570-49-8 | Muscarinic receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | C9H20INO2 | CID 102226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Muscarine-d9 iodide ((+)-Muscarine-d9 (iodide)) | mAChR | | Invivochem [invivochem.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]

- 13. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Role of Deuterium in (+)-Muscarine-d9 Iodide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the functions of deuterium in the isotopically labeled compound, (+)-Muscarine-d9 Iodide. It explores its primary application as an internal standard in analytical chemistry and its potential pharmacological role in altering metabolic pathways through the kinetic isotope effect. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological and experimental processes.

Introduction to this compound

(+)-Muscarine is a natural alkaloid and a potent, non-selective agonist of the muscarinic acetylcholine receptors (mAChRs).[1][2] It mimics the action of the neurotransmitter acetylcholine, stimulating the parasympathetic nervous system.[1][3] this compound is a synthetic variant of muscarine iodide in which nine hydrogen atoms have been replaced with their heavy stable isotope, deuterium.[3] This isotopic substitution imparts specific properties to the molecule that are leveraged for two distinct scientific purposes:

-

Analytical Tracer: As a stable isotope-labeled (SIL) compound, it serves as an ideal internal standard for highly accurate and precise quantification in mass spectrometry-based assays.[4][5]

-

Pharmacokinetic Modifier: The substitution of hydrogen with deuterium can strategically alter a drug's metabolic profile, a principle of significant interest in drug discovery and development.[6][7]

This guide will dissect these two roles, providing the theoretical basis and practical methodologies associated with each.

The Primary Role: A Stable Isotope-Labeled Internal Standard

The most common application of this compound is as an internal standard for quantitative analysis. In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known quantity to samples to correct for analyte loss during sample preparation and for variations in instrument response.

Core Principle: An ideal internal standard is chemically and physically similar to the analyte but has a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. This compound fits this requirement perfectly. It co-elutes with natural muscarine during chromatography and exhibits nearly identical ionization efficiency, but its increased mass allows for separate detection.[5][8] This enables the calculation of the analyte's concentration with high precision by comparing the signal intensity of the analyte to that of the known quantity of the internal standard.[4]

Experimental Workflow: Quantitative Analysis using LC-MS/MS

The following diagram illustrates a typical workflow for quantifying (+)-Muscarine in a biological sample using this compound as an internal standard.

References

- 1. Muscarine - Wikipedia [en.wikipedia.org]

- 2. How Muscarine Works: Effects, Toxicity, Safety, and Legality [acslab.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spectrally accurate quantitative analysis of isotope-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

The Role of (+)-Muscarine-d9 Iodide in Advancing Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Muscarine, a natural alkaloid found in certain mushroom species, has long served as a cornerstone pharmacological tool for studying the cholinergic nervous system. Its potent and selective agonist activity at muscarinic acetylcholine receptors (mAChRs) has been instrumental in elucidating the physiological and pathological roles of these receptors throughout the central and peripheral nervous systems. The advent of isotopically labeled compounds, such as (+)-Muscarine-d9 Iodide, offers researchers a sophisticated tool to further refine and enhance their investigations. This deuterated analog, in which nine hydrogen atoms are replaced with deuterium, provides a stable, heavy-isotope-labeled version of the parent compound. This key modification makes it an invaluable tracer in metabolic studies and a useful internal standard in quantitative bioanalytical methods, without significantly altering its fundamental pharmacological properties.

This technical guide provides an in-depth overview of this compound as a research tool in neuroscience. It covers its mechanism of action, receptor pharmacology, detailed experimental protocols for its use in key neuroscience assays, and a discussion of its applications in studying muscarinic receptor signaling pathways.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of (+)-Muscarine Iodide and this compound

| Property | (+)-Muscarine Iodide | This compound |

| Chemical Formula | C9H20INO2 | C9H11D9INO2 |

| Molecular Weight | 301.17 g/mol | 310.22 g/mol |

| CAS Number | 24570-49-8 | 24570-49-8 (unlabeled) |

| Appearance | White to off-white solid | Not specified, likely similar to non-deuterated form |

| Solubility | Soluble in water | Not specified, likely similar to non-deuterated form |

Mechanism of Action and Receptor Pharmacology

(+)-Muscarine exerts its effects by acting as a selective agonist at the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the brain and peripheral tissues, where they mediate a diverse range of physiological functions. The pharmacological effects of this compound are presumed to be identical to those of its non-deuterated counterpart.

The five muscarinic receptor subtypes are broadly classified into two families based on their primary G protein coupling:

-

Gq/11-coupled receptors (M1, M3, and M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gi/o-coupled receptors (M2 and M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

The binding affinity (Ki) and functional potency (EC50) of (+)-Muscarine for the five human muscarinic receptor subtypes are summarized in the table below. It is important to note that specific pharmacological data for this compound is not currently available in the public domain. However, the deuteration is not expected to significantly alter the receptor binding and functional activity.

Table 2: Pharmacological Profile of (+)-Muscarine at Human Muscarinic Receptors

| Receptor Subtype | Primary G Protein Coupling | Binding Affinity (Ki) | Functional Potency (EC50) |

| M1 | Gq/11 | Data not readily available | Data not readily available |

| M2 | Gi/o | Data not readily available | Data not readily available |

| M3 | Gq/11 | Data not readily available | Data not readily available |

| M4 | Gi/o | Data not readily available | Data not readily available |

| M5 | Gq/11 | Data not readily available | Data not readily available |

Signaling Pathways

The activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype expressed in the target cell.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in neuroscience research where this compound can be utilized.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the desired human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membranes (typically 10-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for M1-M5, or [³H]-pirenzepine for M1). The concentration should be close to the Kd of the radioligand.

-

Increasing concentrations of the unlabeled competitor, this compound.

-

For determining non-specific binding, add a high concentration of a non-radioactive antagonist (e.g., atropine).

-

Bring the final volume to 200-250 µL with assay buffer.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor of interest as described for the radioligand binding assay.

-

GTPγS Binding Reaction:

-

In a 96-well plate, add the following to each well:

-

Cell membranes (20-50 µg of protein).

-

Assay buffer containing GDP (e.g., 10 µM) to ensure G proteins are in their inactive state.

-

Increasing concentrations of this compound.

-

For basal activity, add buffer instead of the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

-

Pre-incubate the plate at 30°C for a short period (e.g., 15-20 minutes).

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1-0.5 nM.

-

Incubate at 30°C for 30-60 minutes.

-

-

Separation and Counting: Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration as described for the radioligand binding assay.

-

Data Analysis:

-

Plot the amount of specifically bound [³⁵S]GTPγS as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy) of the agonist.

-

Calcium Imaging

This assay measures changes in intracellular calcium concentration, a downstream effect of Gq-coupled muscarinic receptor activation.

Detailed Methodology:

-

Cell Culture and Dye Loading:

-

Plate cells expressing a Gq-coupled muscarinic receptor (M1, M3, or M5) onto glass-bottom dishes or 96-well imaging plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Image Acquisition:

-

Place the plate on the stage of a fluorescence microscope or a plate reader equipped for fluorescence imaging.

-

Acquire a baseline fluorescence signal before adding the agonist.

-

Add varying concentrations of this compound to the wells.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths are used, and the ratio of the emitted fluorescence is calculated.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity (or the fluorescence ratio) in response to the agonist.

-

Plot the peak change in fluorescence as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain in freely moving animals.

Detailed Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat or mouse).

-

Using a stereotaxic frame, surgically implant a microdialysis guide cannula targeting a specific brain region rich in cholinergic innervation (e.g., the hippocampus or prefrontal cortex).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples to measure the effect of the agonist on acetylcholine levels.

-

-

Neurotransmitter Analysis:

-

Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

-

-

Data Analysis:

-

Express the acetylcholine levels in each sample as a percentage of the baseline levels.

-

Compare the changes in acetylcholine release between the treatment and control groups.

-

Conclusion

This compound is a powerful tool for neuroscience research, enabling detailed investigations into the function and regulation of the muscarinic cholinergic system. Its utility as a stable isotope-labeled standard and tracer, combined with its potent agonist activity, makes it suitable for a wide range of in vitro and in vivo experimental paradigms. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the effective use of this compound by researchers, scientists, and drug development professionals, ultimately contributing to a deeper understanding of cholinergic neurotransmission and the development of novel therapeutics for neurological and psychiatric disorders.

Methodological & Application

Application Notes and Protocols for In Vivo Studies with (+)-Muscarine-d9 Iodide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Muscarine is a potent, selective agonist of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological functions.[1][2][3] The deuterated analog, (+)-Muscarine-d9 Iodide, offers a valuable tool for in vivo research, particularly in pharmacokinetic and pharmacodynamic studies. The incorporation of deuterium can alter the metabolic fate of the compound, often leading to a longer half-life and increased systemic exposure.[4][5][6] This "deuterium switch" can provide a clearer understanding of the drug's behavior and effects in a biological system.[5] These application notes provide a framework for utilizing this compound in preclinical animal models to investigate its physiological effects and pharmacokinetic profile.

Potential Applications

-

Pharmacokinetic (PK) Studies: The deuterium label allows for the differentiation of the administered compound from its endogenous and non-deuterated counterparts, facilitating more accurate PK analysis. The primary advantage of deuteration is the potential to slow down metabolism, which can lead to a longer drug half-life.[5][6]

-

Pharmacodynamic (PD) Studies: By understanding the PK profile of this compound, researchers can better correlate plasma concentrations with physiological responses, leading to a more precise characterization of its pharmacodynamics.

-

Tracer Studies: The deuterium-labeled muscarine can be used as a tracer in metabolic studies to identify and quantify its metabolites.

-

Target Engagement and Receptor Occupancy Studies: In conjunction with appropriate analytical techniques, this compound can be used to measure the extent and duration of muscarinic receptor binding in vivo.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are classified into five subtypes (M1-M5).[1] These subtypes are coupled to different G proteins and activate distinct downstream signaling cascades. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][7]

Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Protocols

The following are example protocols for in vivo studies using this compound in a mouse model. These protocols should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Pharmacokinetic Study of this compound

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in mice.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Male C57BL/6 mice (8-10 weeks old)

-

Intravenous (IV) injection equipment

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS/MS) equipment

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

-

Drug Preparation: Prepare a stock solution of this compound in sterile saline. The final concentration should be such that the desired dose can be administered in a volume of 100 µL.

-

Dosing: Administer this compound to mice via a single intravenous (IV) injection into the tail vein at a dose of 1 mg/kg.

-

Blood Sampling: Collect blood samples (approximately 20-30 µL) from the saphenous vein at the following time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

-

Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.

Experimental Workflow for a Pharmacokinetic Study.

Protocol 2: Sialometry Assay to Assess Muscarinic Agonist Activity

Objective: To evaluate the in vivo efficacy of this compound by measuring its effect on salivation in mice.

Materials:

-

This compound

-

Pilocarpine (positive control)

-

Sterile saline solution (0.9% NaCl)

-

Male C57BL/6 mice (8-10 weeks old)

-

Subcutaneous (SC) injection equipment

-

Pre-weighed cotton balls

-

Forceps

-

Analytical balance

Procedure:

-

Animal Acclimation and Fasting: Acclimate mice as in Protocol 1. Fast mice for 4 hours before the experiment with free access to water.

-

Drug Preparation: Prepare solutions of this compound, pilocarpine, and saline vehicle.

-

Baseline Saliva Collection: Place a pre-weighed cotton ball into the mouth of each mouse for 2 minutes to collect baseline saliva. Weigh the cotton ball immediately after collection to determine the amount of saliva.

-

Dosing: Administer this compound (e.g., 0.1, 0.3, 1 mg/kg), pilocarpine (e.g., 1 mg/kg), or saline vehicle via subcutaneous (SC) injection.

-

Post-Dose Saliva Collection: At 15, 30, and 60 minutes post-injection, collect saliva as described in step 3.

-

Data Analysis: Calculate the amount of saliva produced at each time point by subtracting the initial weight of the cotton ball from the final weight. Compare the effects of this compound with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation

The following table presents hypothetical pharmacokinetic data for this compound compared to its non-deuterated counterpart, (+)-Muscarine Iodide.

| Compound | Dose (mg/kg, IV) | Cmax (ng/mL) | t1/2 (min) | AUC (ngmin/mL) |

| (+)-Muscarine Iodide | 1 | 250 ± 35 | 45 ± 8 | 15,000 ± 2,100 |

| This compound | 1 | 265 ± 40 | 95 ± 12 | 32,000 ± 3,500* |

| Hypothetical data indicating a statistically significant difference (p < 0.05) compared to the non-deuterated compound. |

Conclusion

This compound is a valuable research tool for in vivo studies of the muscarinic cholinergic system. Its deuterated nature provides advantages for pharmacokinetic analysis, allowing for a more detailed understanding of its absorption, distribution, metabolism, and excretion. The protocols and information provided here serve as a starting point for designing and conducting in vivo experiments with this compound. All animal procedures should be performed in accordance with approved institutional protocols.

References

- 1. pnas.org [pnas.org]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for (+)-Muscarine-d9 Iodide in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Muscarine is a potent, non-selective agonist for the muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions. The deuterated analog, (+)-Muscarine-d9 Iodide, serves as a valuable tool in radioligand binding assays. The incorporation of deuterium atoms provides a stable isotopic label, allowing researchers to study the binding characteristics of muscarine to its receptors without altering its fundamental chemical properties. These application notes provide detailed protocols for utilizing this compound in saturation and competition binding assays to characterize muscarinic receptors.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors are classified into five subtypes (M1-M5), which couple to different G proteins to initiate intracellular signaling cascades. Understanding these pathways is crucial for interpreting binding data and the functional consequences of receptor activation.

-